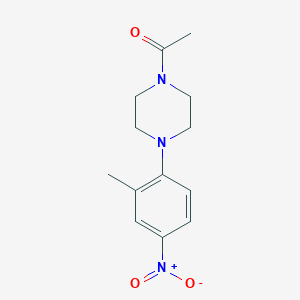
1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine
Übersicht
Beschreibung
“1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” is a chemical compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring . It has a molecular weight of 263.29 .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” consists of a pyridine linked to a piperazine . The SMILES string representation of the molecule isCC(N(CC1)CCN1C(C=C2)=CC=C2N+=O)=O . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” include a molecular weight of 263.29 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen
Discovery of Novel Motilin Receptor Agonists
1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine derivatives have been explored for their potential as novel motilin receptor agonists. These compounds show excellent activity at the recombinant human motilin receptor and at the native rabbit motilin receptor, leading to the potentiation of the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue. This discovery highlights the therapeutic potential of these compounds in gastrointestinal motility disorders (Westaway et al., 2009).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. These compounds, including derivatives of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine, have shown potent antibacterial efficacies and significant biofilm inhibition activities, suggesting their utility in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antidepressant and Antianxiety Activities
Derivatives of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have demonstrated significant efficacy in reducing the duration of immobility times in animal models, indicating their potential as novel therapeutic agents for the treatment of depression and anxiety disorders (Kumar et al., 2017).
Herbicidal and Cytokinin Mimic Activities
The herbicidal activity and cytokinin mimic properties of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine derivatives have been investigated, showing promising results against various plant species. These compounds exhibit significant herbicidal activity and have the potential to act as cytokinin mimics, suggesting their application in agriculture for plant growth regulation and weed control (Stoilkova et al., 2014).
Metabolic Interaction Studies
Studies on the metabolic disposition of casopitant, a compound related to 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine, have provided insights into its interaction with cytochrome P450 3A4. These findings are crucial for understanding the drug-drug interaction potential of such compounds, guiding their development as therapeutic agents (Motta et al., 2011).
Safety and Hazards
When handling “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Eigenschaften
IUPAC Name |
1-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-9-12(16(18)19)3-4-13(10)15-7-5-14(6-8-15)11(2)17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERROHDBOLXRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2905276.png)
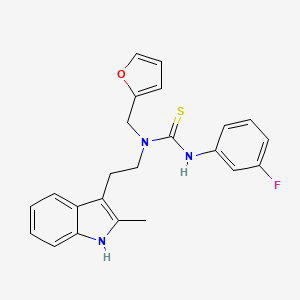
![7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B2905280.png)
![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B2905281.png)
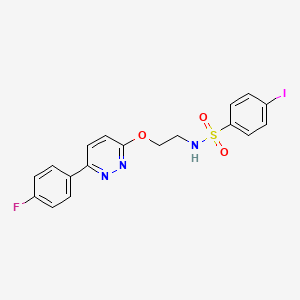
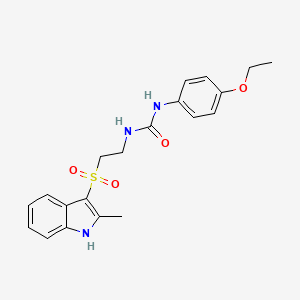
methanamine](/img/structure/B2905285.png)
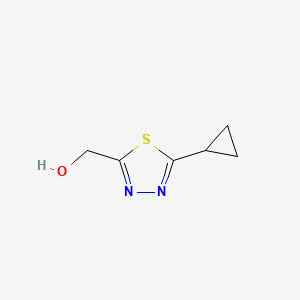
![1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea](/img/structure/B2905287.png)
![1-[(3-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2905288.png)
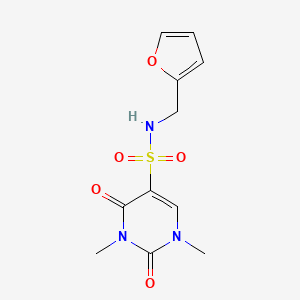
![4-Ethyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2905293.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2905295.png)
![5',5'''-Bis(4-carboxyphenyl)[1,1':3',1'':4'',1''':3''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid](/img/structure/B2905298.png)